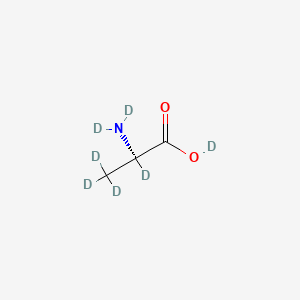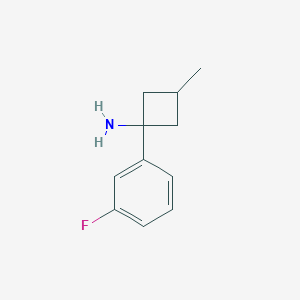
(R)-1-(4-(Difluoromethyl)-3-fluorophenyl)-2-methylpropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(4-(Difluoromethyl)-3-fluorophenyl)-2-methylpropan-1-amine hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a difluoromethyl group, a fluorophenyl group, and a methylpropan-1-amine moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common approach is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents under specific conditions . The reaction conditions often involve the use of metal-based catalysts and can be performed at ambient temperatures .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. The choice of reagents and catalysts, as well as the purification methods, are crucial factors in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(4-(Difluoromethyl)-3-fluorophenyl)-2-methylpropan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions. For example, difluoromethylation can be achieved using difluorocarbene reagents under mild conditions . The choice of solvent, temperature, and reaction time are critical factors that influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Aplicaciones Científicas De Investigación
®-1-(4-(Difluoromethyl)-3-fluorophenyl)-2-methylpropan-1-amine hydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of ®-1-(4-(Difluoromethyl)-3-fluorophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorophenyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
®-1-(4-(Trifluoromethyl)-3-fluorophenyl)-2-methylpropan-1-amine hydrochloride: This compound contains a trifluoromethyl group instead of a difluoromethyl group, which may result in different chemical and biological properties.
®-1-(4-(Methyl)-3-fluorophenyl)-2-methylpropan-1-amine hydrochloride: This compound contains a methyl group instead of a difluoromethyl group, which may affect its reactivity and applications.
Uniqueness
The presence of the difluoromethyl group in ®-1-(4-(Difluoromethyl)-3-fluorophenyl)-2-methylpropan-1-amine hydrochloride imparts unique properties to the compound, such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H15ClF3N |
|---|---|
Peso molecular |
253.69 g/mol |
Nombre IUPAC |
(1R)-1-[4-(difluoromethyl)-3-fluorophenyl]-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14F3N.ClH/c1-6(2)10(15)7-3-4-8(11(13)14)9(12)5-7;/h3-6,10-11H,15H2,1-2H3;1H/t10-;/m1./s1 |
Clave InChI |
ZRTKVQOVJHGFJU-HNCPQSOCSA-N |
SMILES isomérico |
CC(C)[C@H](C1=CC(=C(C=C1)C(F)F)F)N.Cl |
SMILES canónico |
CC(C)C(C1=CC(=C(C=C1)C(F)F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(7-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B14032980.png)






![Ethyl 1-(5-chloro-1H-benzo[D]imidazol-2-YL)cyclopropane-1-carboxylate](/img/structure/B14033008.png)
![2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrochloride](/img/structure/B14033010.png)



